2-cyclooctyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-cyclooctyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of alpha amino acid amides
Preparation Methods
The synthesis of 2-cyclooctyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoindole core, followed by the introduction of the pyrazolyl and cyclooctyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclooctyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-cyclooctyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of serine/threonine-protein kinase, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-cyclooctyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds, such as:
PF-477736: This compound is also a serine/threonine-protein kinase inhibitor and has been studied for its potential in cancer treatment.
PF-00477736: Another similar compound with a slightly different structure but similar biological activity.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-cyclooctyl-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-24-13-15(12-22-24)23-19(26)14-9-10-17-18(11-14)21(28)25(20(17)27)16-7-5-3-2-4-6-8-16/h9-13,16H,2-8H2,1H3,(H,23,26) |
InChI Key |
VWXDCUCLQJKDJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCCCC4 |
Origin of Product |
United States |
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